![molecular formula C7H15ClN2O B1430740 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride CAS No. 1803608-29-8](/img/structure/B1430740.png)
2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride
Descripción general
Descripción
2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride (CAS No. 1803608-29-8) is a chemical compound with a molecular weight of 178.66 . It is a novel high-affinity ligand for the melatonin receptor.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride, such as its boiling point and storage conditions, are not specified in the available sources .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of β-Oligopeptides : Research by Abele, Seiler, and Seebach (1999) in "Helvetica Chimica Acta" focused on synthesizing β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, which is related to 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride. They explored the synthesis involving N-Boc and C-OMe protection and analyzed the X-ray crystal structures of these compounds. This study is significant for understanding the structural and synthesis aspects of related cyclopropane derivatives (Abele, Seiler, & Seebach, 1999).
Chemical Transformations and Reactions
- Gold-Catalyzed Rearrangement : Hiault et al. (2016) in "Synthesis" investigated the gold-catalyzed rearrangement of (Silylcyclopropenyl)methyl ethers, which are structurally related to 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride. This study contributes to the understanding of chemical transformations involving cyclopropane derivatives (Hiault et al., 2016).
Synthesis of Novel Compounds
- Synthesis of Novel Tobacco Flavor : Lu Xin-y (2013) in "Fine chemicals" explored the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic Acid (HCCA) from 2-methoxystyrene, which shares a similarity with the methoxymethyl component in 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride. This research provides insights into the synthesis of novel compounds using cyclopropane derivatives (Lu Xin-y, 2013).
Application in Organic Chemistry
- Catalytic Enantioselective Hydroboration : Rubina, Rubin, and Gevorgyan (2003) in the "Journal of the American Chemical Society" described the catalytic enantioselective hydroboration of cyclopropenes. They demonstrated the importance of ester and alkoxymethyl substituents in achieving high degrees of enantiomeric induction, relevant to the study of 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride (Rubina, Rubin, & Gevorgyan, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2-[1-(methoxymethyl)cyclopropyl]ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-10-5-7(2-3-7)4-6(8)9;/h2-5H2,1H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVUTJZCVYUNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



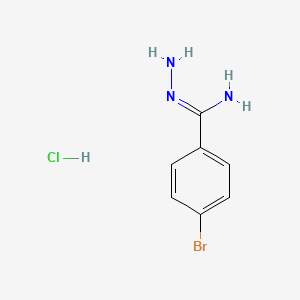
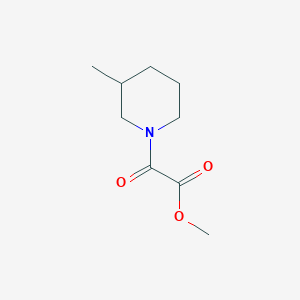
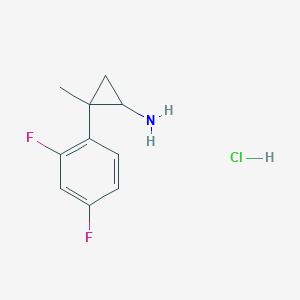
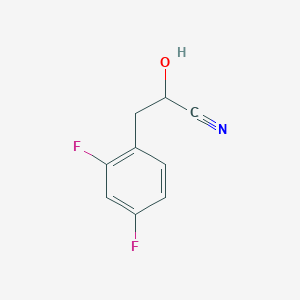
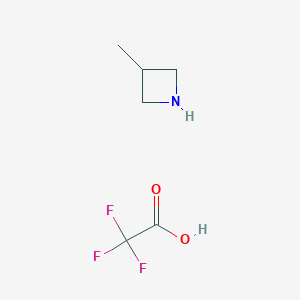
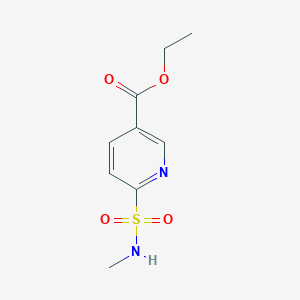
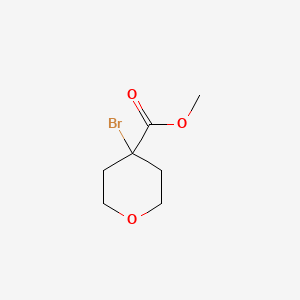
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B1430671.png)
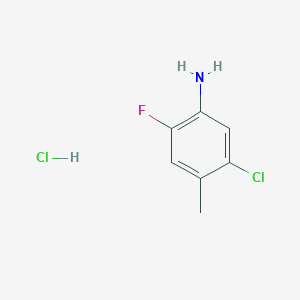
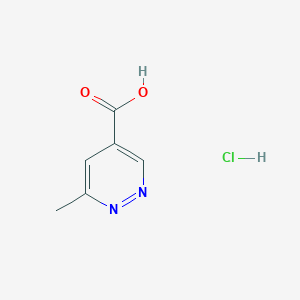
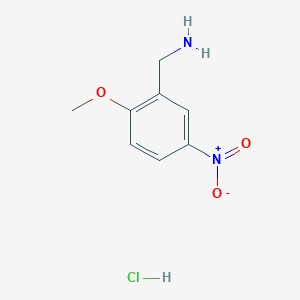
![(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1430678.png)

![4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine](/img/structure/B1430680.png)